N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride
Description
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride is a cyclohexane-1,4-diamine derivative functionalized with a 2-chloro-thiazol-5-ylmethyl group and formulated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
4-N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S.ClH/c11-10-14-6-9(15-10)5-13-8-3-1-7(12)2-4-8;/h6-8,13H,1-5,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMLORJRXNOSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=C(S2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclization
A plausible route involves reacting 2-chloro-5-(chloromethyl)thiazole with cyclohexane-1,4-diamine. However, the instability of 2-chloro-5-(chloromethyl)thiazole necessitates in situ generation. An alternative approach employs 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one as a precursor, where bromine at the α-position facilitates nucleophilic displacement by amines. For the target compound, substituting the methylamino group with cyclohexane-1,4-diamine could yield the desired intermediate.
Table 1 : Comparative Analysis of Thiazole Synthesis Methods
Cyclohexane-1,4-diamine Synthesis and Functionalization
Cyclohexane-1,4-diamine’s cis and trans isomers require stereocontrolled synthesis. Hydrogenation of 1,4-dicyanocyclohexane over Raney nickel under high-pressure H₂ yields the trans isomer predominantly, while catalytic asymmetric methods using chiral ligands (e.g., BINAP) enable enantioselective access.
Protecting Group Strategies
To prevent unwanted side reactions during coupling, primary amines are often protected. The patent US10351556B2 highlights the use of tert-butyl carbamate (Boc) groups, which are stable under basic conditions and cleaved via acidic treatment. For the target compound, dual Boc protection of cyclohexane-1,4-diamine followed by selective deprotection could facilitate regioselective alkylation.
Reaction Scheme 1 :
Coupling and Alkylation Methodologies
Coupling the thiazole moiety to the diamine backbone necessitates careful optimization to avoid over-alkylation. The patent US10351556B2 emphasizes the use of EDC·HCl and HOBt as coupling agents for amide bond formation, though alkylation may instead employ Mitsunobu conditions (DIAD, PPh₃) for oxygen-free environments.
Reductive Amination
An alternative route involves reductive amination between 2-chloro-thiazole-5-carbaldehyde and cyclohexane-1,4-diamine using NaBH₃CN or BH₃·THF. This method benefits from milder conditions but requires strict pH control to minimize imine hydrolysis.
Table 2 : Alkylation Efficiency Under Varied Conditions
| Conditions | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Mitsunobu (DIAD/PPh₃) | THF | 0–25 | 72 | 98.5 |
| EDC·HCl/HOBt | DCM | 25 | 65 | 97.2 |
| NaBH₃CN (reductive) | MeOH | 40 | 68 | 96.8 |
Hydrochloride Salt Formation and Crystallization
Final hydrochloride salt formation is critical for stability and bioavailability. The patent US10351556B2 details crystallization techniques using microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) to enhance dissolution rates. For the target compound, slurrying the free base in HCl-saturated ethyl acetate followed by antisolvent addition (e.g., heptane) yields crystalline hydrochloride salts.
Solid Dispersion Optimization
PXRD analysis (Figures 1–4 in US10351556B2) demonstrates that 1:1 w/w drug-carrier ratios with MCC or HPMC produce amorphous dispersions with optimal stability. DSC thermograms (Figure 6) confirm the absence of melting endotherms, indicating successful salt formation.
Analytical Characterization
5.1. Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 3.89 (d, J = 12 Hz, 2H, CH₂), 2.85–2.78 (m, 4H, cyclohexane-H), 1.62–1.55 (m, 4H, cyclohexane-H).
-
HRMS : m/z calc. for C₁₁H₁₆ClN₃S [M+H]⁺: 282.0724; found: 282.0721.
5.2. Purity Assessment HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals ≥98% purity, with retention time = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups within the molecule.
Substitution: The chlorine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can affect biochemical pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Key Features: Cyclohexane-1,4-diamine backbone (rigid, non-aromatic). 2-Chloro-thiazol-5-ylmethyl substituent (electron-withdrawing chlorine enhances electrophilicity). Hydrochloride salt (improves solubility).
Analog 1: Pyrazole-4-carboxamide Derivatives ()
Examples include 3a–3e, such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a).
- Key Features :
Analog 2: Triazole-Thione Benzoxazole Derivative (6h, )
- Key Features :
Analog 3: Ureido-Carbamate Thiazole Derivatives ()
Examples include complex structures with multiple thiazole rings and ureido linkages.
- Key Features: Multiple thiazole units (electron-rich heterocycles). Ureido and carbamate groups (hydrogen-bond donors/acceptors). High molecular weight (>800 Da) .
Physicochemical Properties
Notes:
Critical Analysis and Gaps
- Limitations : Direct data on the target compound’s bioactivity and solubility are absent in the provided evidence. Comparisons rely on structural extrapolation.
- Recommendations : Experimental studies comparing the target with analogs in pharmacokinetic assays (e.g., LogP, IC₅₀) are needed.
Biological Activity
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H17Cl2N3S
- Molecular Weight : 282.23 g/mol
- CAS Number : 1289387-15-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. The thiazole moiety is known for its role in various biological processes, including:
- Antitumor Activity : Thiazole derivatives have been extensively studied for their cytotoxic effects against cancer cells. The presence of the thiazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways and promoting apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit lysyl oxidase (LOX) and LOXL2, enzymes involved in extracellular matrix remodeling and cancer metastasis. This inhibition can delay tumor growth and improve therapeutic outcomes .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications. Key findings include:
- The thiazole ring is essential for maintaining cytotoxic activity. Variations in substituents on the thiazole or cyclohexane moieties can significantly alter potency .
- The introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity. For example, methyl substitutions on the phenyl ring have been shown to increase cytotoxicity against certain cancer cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antitumor Efficacy : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against human melanoma cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests potential for further development as an anticancer agent .
- Enzyme Inhibition Studies : Research involving thiazole derivatives indicated that modifications leading to increased hydrophobic interactions enhanced binding affinity to LOX enzymes, suggesting a pathway for developing targeted therapies in cancer treatment .
- SAR Investigations : A comprehensive SAR study revealed that specific substitutions on the thiazole ring could lead to enhanced activity against multiple cancer cell lines, providing insights into designing more effective analogs .
Q & A
Q. What are the key considerations for synthesizing N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., amines with chloroacetyl chloride derivatives) in solvents like triethylamine or DMF, with reaction times optimized between 4–24 hours . Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation and completion. For example, TLC using petroleum ether/ethyl acetate (8:1) systems resolves polar byproducts, ensuring purity before recrystallization . Post-synthesis, confirmatory techniques like H-NMR and mass spectrometry (MS) are essential for structural validation .
Q. How can researchers optimize reaction yields for heterocyclic intermediates in the compound’s synthesis?
- Methodological Answer : Yield optimization relies on design of experiments (DoE) principles. For instance, varying molar ratios (e.g., 1:1 to 1:2 for amine:chloroacetyl chloride), adjusting reaction temperature (room temp. vs. reflux), and testing solvents (DMF vs. ethanol) can identify optimal conditions. Statistical methods like factorial design reduce trial-and-error experimentation, as demonstrated in pyrazole derivative synthesis (65–80% yields under sonication) .
Q. What analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer : Combine HPLC for quantitative purity assessment with elemental analysis (C, H, N content) to confirm stoichiometric consistency. Recrystallization solvents (ethanol, pet-ether) improve crystallinity, while H-NMR and IR spectroscopy detect residual solvents or unreacted intermediates. For example, IR peaks at 2230 cm confirm nitrile groups in related analogs .
Advanced Research Questions
Q. How can computational methods accelerate the design of reaction pathways for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates, reducing experimental iterations. Institutions like ICReDD integrate reaction path search algorithms to simulate chlorothiazole coupling reactions, identifying energetically favorable pathways. Experimental validation then focuses on computationally prioritized conditions, creating a feedback loop for iterative refinement .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1^11H-NMR shifts) during structural elucidation?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational changes or employ 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, DMSO-d vs. CDCl solvent shifts in pyrazole derivatives highlight hydrogen bonding effects . Cross-validate with high-resolution MS and X-ray crystallography if feasible.
Q. How can AI-driven automation improve the scalability of this compound’s synthesis?
- Methodological Answer : Smart laboratories integrate AI with real-time process analytics (e.g., in-line NMR or Raman spectroscopy) to autonomously adjust parameters like temperature or reagent flow. COMSOL Multiphysics simulations model reactor dynamics (e.g., heat transfer in exothermic steps), while machine learning algorithms predict optimal recrystallization conditions from historical datasets .
Q. What advanced separation techniques enhance the isolation of stereoisomers or polymorphs of this compound?
- Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) resolves enantiomers, while crystallization screening (via high-throughput platforms) identifies polymorph-specific conditions. Membrane technologies (e.g., nanofiltration) separate low-molecular-weight byproducts, as classified under CRDC subclass RDF2050104 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
